(R)-3-Amino-4-(o-tolyl)butanoic acid
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Overview
Description
®-3-Amino-4-(o-tolyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(o-tolyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available starting materials. The key steps typically include:
Formation of the chiral center: This can be achieved through asymmetric hydrogenation or enzymatic resolution.
Introduction of the amino group: This step often involves the use of reagents such as ammonia or amines under controlled conditions.
Aromatic substitution:
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-(o-tolyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(o-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of ®-3-Amino-4-(o-tolyl)butanoic acid, which can be further utilized in different applications.
Scientific Research Applications
®-3-Amino-4-(o-tolyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(o-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The aromatic ring provides additional sites for interaction with other molecules, enhancing its versatility in
Properties
IUPAC Name |
(3R)-3-amino-4-(2-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGLTHUKEHCADU-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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